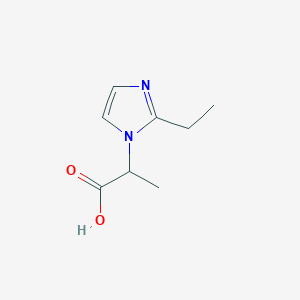

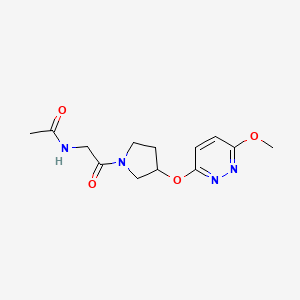

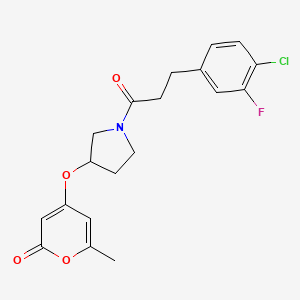

![molecular formula C21H26N2O B2692279 N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide CAS No. 868256-38-6](/img/structure/B2692279.png)

N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide is a useful research compound. Its molecular formula is C21H26N2O and its molecular weight is 322.452. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mechanisms of Action and Pharmacodynamics

Acetaminophen's mechanisms of action are multifaceted, with a significant focus on its effect within the central nervous system and its metabolization. The central nervous system is the primary site of action, mirroring the drug's effect compartment. Acetaminophen's analgesic and antipyretic effects are largely attributed to its inhibition of cyclooxygenase enzymes and subsequent prostaglandin synthesis reduction, although it does not possess significant anti-inflammatory properties due to weak COX inhibition outside the central nervous system. Novel insights suggest that metabolization to N-acylphenolamine (AM404) and action on cannabinoid receptors might also play a role in its analgesic effects (Ohashi & Kohno, 2020).

Environmental Impact

The environmental presence of acetaminophen, resulting from medical waste, veterinary use, and pharmaceutical effluents, poses challenges for water treatment and environmental safety. Research has focused on adsorptive elimination methods from water, identifying materials like ZnAl/biochar as highly effective in removing acetaminophen through mechanisms such as π-π interactions and hydrogen bonds (Igwegbe et al., 2021).

Toxicity and Metabolism

The principal mediator of acetaminophen toxicity is N-acetyl-p-benzo-quinone imine (NAPQI), a metabolite that can induce liver damage at high doses or in cases of overdose. This risk underscores the importance of understanding acetaminophen's metabolic pathways, including glucuronidation, sulfation, and oxidation, to optimize its use and minimize toxicity risks (Zhao & Pickering, 2011).

Potential for Novel Applications

Emerging research has explored novel uses for acetaminophen and related compounds, such as their role in water purification techniques. The degradation of acetaminophen in water through advanced oxidation processes highlights the compound's relevance beyond pharmacology, emphasizing the need for effective treatment technologies to mitigate environmental impacts (Qutob et al., 2022).

Propiedades

IUPAC Name |

N-(4-butylphenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-2-3-7-17-11-13-19(14-12-17)22-21(24)16-23-15-6-9-18-8-4-5-10-20(18)23/h4-5,8,10-14H,2-3,6-7,9,15-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAZMEYXNTXKGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

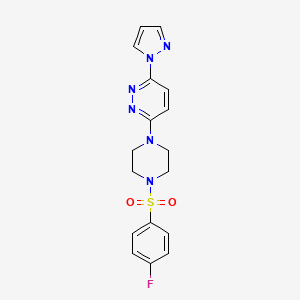

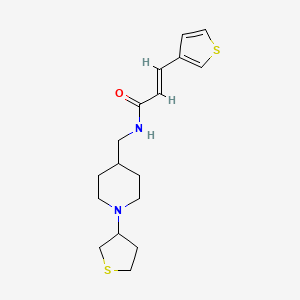

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2692200.png)

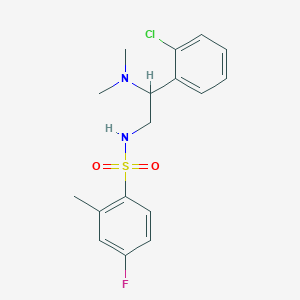

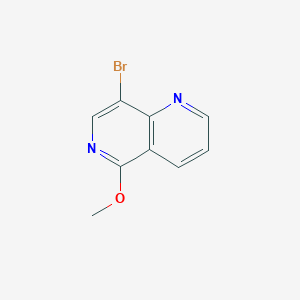

![N-(2-Cyano-3-methylbutan-2-yl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide](/img/structure/B2692202.png)

![(1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2692205.png)

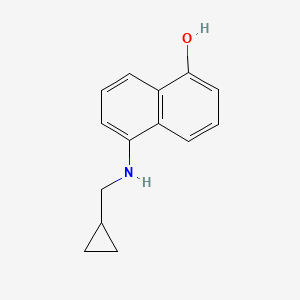

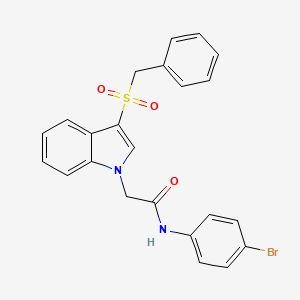

![N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692215.png)